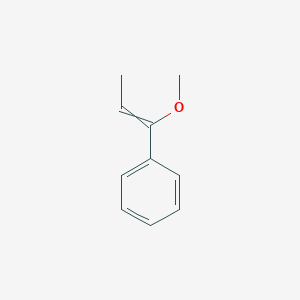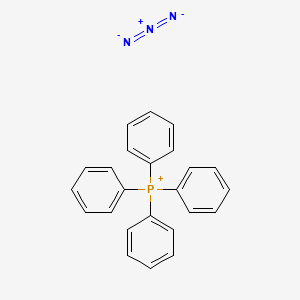
Tetraphenylphosphanium azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenylphosphanium azide is a chemical compound that features a tetraphenylphosphanium cation and an azide anion. This compound is known for its unique properties and applications in various fields of scientific research. The tetraphenylphosphanium cation is a large, lipophilic molecule, while the azide anion is a highly reactive species known for its nucleophilic properties.
準備方法
Synthetic Routes and Reaction Conditions: Tetraphenylphosphanium azide can be synthesized through a reaction between tetraphenylphosphanium chloride and sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive azide anion.
化学反応の分析
Types of Reactions: Tetraphenylphosphanium azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide anion can participate in nucleophilic substitution reactions, replacing halide ions in organic compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.
Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.
Major Products:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Cycloaddition Reactions: Triazoles.
科学的研究の応用
Tetraphenylphosphanium azide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds, including triazoles and amines.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of tetraphenylphosphanium azide primarily involves the reactivity of the azide anion. The azide anion is a strong nucleophile that can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas in the process. In cycloaddition reactions, the azide group forms a triazole ring with an alkyne, facilitated by a copper(I) catalyst.
類似化合物との比較
Sodium Azide: Commonly used in nucleophilic substitution reactions.
Benzyl Azide: Used in organic synthesis and bioconjugation.
Azidomethylphosphonium Compounds: Similar reactivity with different cationic structures.
特性
CAS番号 |
79180-81-7 |
|---|---|
分子式 |
C24H20N3P |
分子量 |
381.4 g/mol |
IUPAC名 |
tetraphenylphosphanium;azide |
InChI |
InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1 |
InChIキー |
ITOYNCDYUKLCET-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

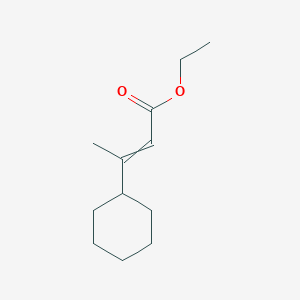
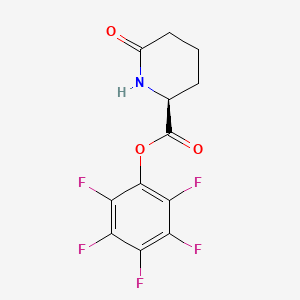
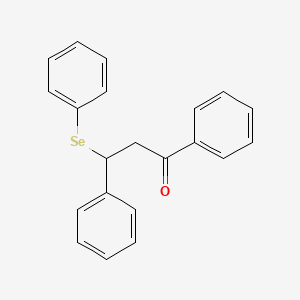
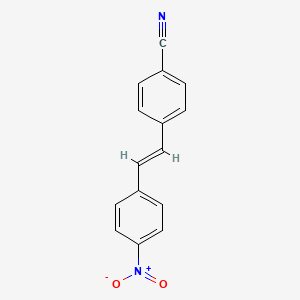
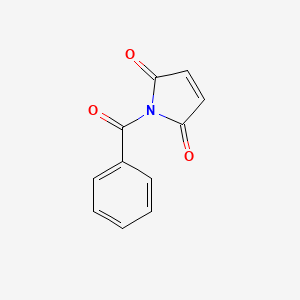
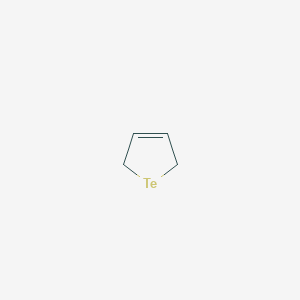

![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)


